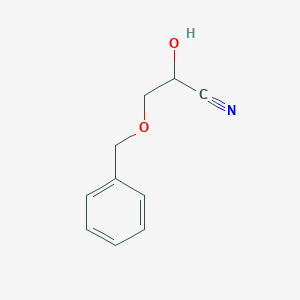![molecular formula C24H22N2O2 B14335155 8,8'-[Cyclobutane-1,1-diylbis(methyleneoxy)]diquinoline CAS No. 106569-26-0](/img/structure/B14335155.png)
8,8'-[Cyclobutane-1,1-diylbis(methyleneoxy)]diquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Bis[(8-quinolinyloxy)methyl]cyclobutane is an organic compound with the molecular formula C24H22N2O2. This compound is characterized by a cyclobutane ring substituted with two 8-quinolinyloxy groups at the 1-position. The presence of the quinoline moiety imparts unique chemical properties to the compound, making it of interest in various fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis[(8-quinolinyloxy)methyl]cyclobutane typically involves the reaction of cyclobutane-1,1-diyldimethanol with 8-hydroxyquinoline. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide to facilitate the formation of the quinolinyloxy groups. The reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for 1,1-Bis[(8-quinolinyloxy)methyl]cyclobutane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,1-Bis[(8-quinolinyloxy)methyl]cyclobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the quinoline moieties to dihydroquinolines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Substitution: Brominated or nitrated quinoline derivatives.
科学研究应用
1,1-Bis[(8-quinolinyloxy)methyl]cyclobutane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the quinoline moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimalarial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 1,1-Bis[(8-quinolinyloxy)methyl]cyclobutane is largely dependent on its interaction with molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can chelate metal ions, inhibiting metalloenzymes and affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
1,1-Bis[(8-hydroxyquinolinyl)methyl]cyclobutane: Similar structure but with hydroxy groups instead of quinolinyloxy groups.
1,1-Bis[(8-quinolinyloxy)methyl]cyclopentane: Similar structure but with a cyclopentane ring instead of cyclobutane.
Uniqueness
1,1-Bis[(8-quinolinyloxy)methyl]cyclobutane is unique due to the presence of the cyclobutane ring, which imparts rigidity and distinct steric properties. This rigidity can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry .
属性
CAS 编号 |
106569-26-0 |
|---|---|
分子式 |
C24H22N2O2 |
分子量 |
370.4 g/mol |
IUPAC 名称 |
8-[[1-(quinolin-8-yloxymethyl)cyclobutyl]methoxy]quinoline |
InChI |
InChI=1S/C24H22N2O2/c1-6-18-8-3-14-25-22(18)20(10-1)27-16-24(12-5-13-24)17-28-21-11-2-7-19-9-4-15-26-23(19)21/h1-4,6-11,14-15H,5,12-13,16-17H2 |
InChI 键 |
WWHUXPAYDJPZMN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(COC2=CC=CC3=C2N=CC=C3)COC4=CC=CC5=C4N=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


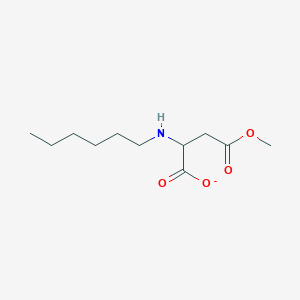
![(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B14335080.png)
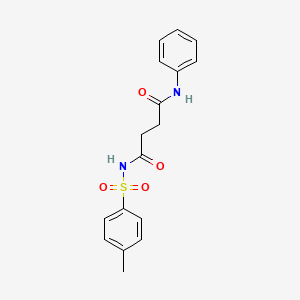
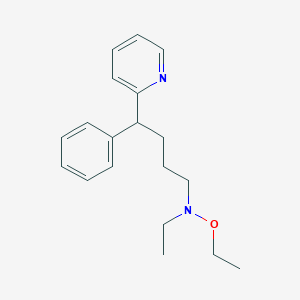
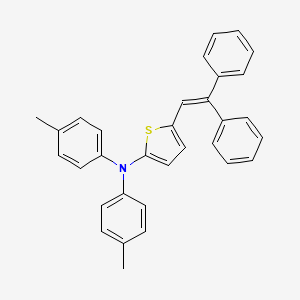
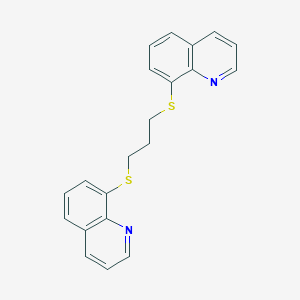

![1-(2-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}-2-oxoethyl)pyridin-1-ium chloride](/img/structure/B14335097.png)
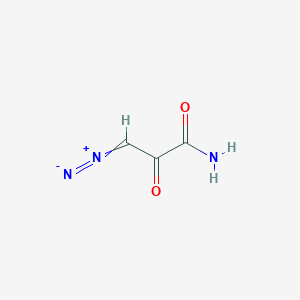

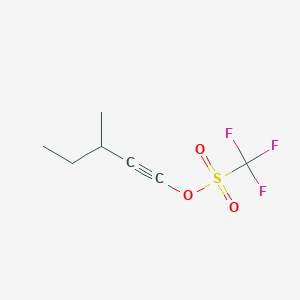
![2-Oxa-3-phosphabicyclo[2.2.2]oct-5-ene](/img/structure/B14335130.png)
![1,1'-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene]](/img/structure/B14335144.png)
